Cas no 4708-63-8 (5-ethyl-1H-imidazole-2-thiol)

5-Ethyl-1H-imidazole-2-thiol is a heterocyclic organic compound featuring an imidazole core substituted with an ethyl group at the 5-position and a thiol group at the 2-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic derivatives. The thiol group enables thioether formation, while the imidazole ring offers coordination sites for metal complexes. Its stability and moderate solubility in organic solvents facilitate handling in synthetic applications. The compound is valued for its role in developing biologically active molecules, including potential enzyme inhibitors and antimicrobial agents. Proper storage under inert conditions is recommended to prevent oxidation of the thiol moiety.
5-ethyl-1H-imidazole-2-thiol structure
5-ethyl-1H-imidazole-2-thiol structure
Product Name:5-ethyl-1H-imidazole-2-thiol
CAS No:4708-63-8
MF:C5H8N2S
MW:128.195419311523
CID:3284279
PubChem ID:20259031
Update Time:2025-05-28

5-ethyl-1H-imidazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2H-IMIDAZOLE-2-THIONE, 4-ETHYL-1,3-DIHYDRO-
    • STL451568
    • SCHEMBL2253881
    • ethyl mercaptoimidazole
    • AKOS006352526
    • MFCD23724182
    • CS-0231556
    • G49554
    • EN300-108834
    • EAA70863
    • 4-ethyl-1,3-dihydroimidazole-2-thione
    • 5-ethyl-1H-imidazole-2-thiol
    • AKOS017407772
    • SCHEMBL13052871
    • 4-ethyl-1H-imidazole-2-thiol
    • 4708-63-8
    • Inchi: 1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8)
    • InChI Key: VZYFMUNEXWSMSR-UHFFFAOYSA-N
    • SMILES: S=C1NC=C(CC)N1

Computed Properties

  • Exact Mass: 128.04081944Da
  • Monoisotopic Mass: 128.04081944Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.2Ų

5-ethyl-1H-imidazole-2-thiol Security Information

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